Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Overview
Description
“Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate” is a chemical compound with the molecular formula C12H13BrO4 . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits. This compound is often used in research and development .
Synthesis Analysis
The synthesis of “this compound” can start from methyl 3-hydroxy-4-methoxybenzoate. The process involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with a methoxy group and a bromo group attached to the benzene ring. The methoxy group is further substituted with a 3-oxopropyl group .Chemical Reactions Analysis
As a derivative of benzoic acid, “this compound” can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions . The bromo group on the benzene ring makes it a good leaving group, allowing for further functionalization of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the retrieved information.Scientific Research Applications
Photopolymerization Initiators
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate and related compounds have been explored as photoinitiators in polymerization processes. For instance, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has shown potential in nitroxide-mediated photopolymerization (NMP), demonstrating the ability to generate corresponding radicals under UV irradiation. This suggests the compound's utility in creating polymeric materials with specific properties through controlled polymerization reactions (Guillaneuf et al., 2010).
Crystal Structure Analysis
Research into the crystal structures of bromo-hydroxy-benzoic acid derivatives, including those structurally similar to this compound, has provided insights into the formation of two-dimensional architectures through hydrogen bonds and other intermolecular interactions. Such studies are crucial for understanding the material properties and could inform the design of new compounds with desired physical or chemical characteristics (Suchetan et al., 2016).
Intermediate for Natural Product Synthesis
Compounds like this compound serve as important intermediates in the synthesis of bisbibenzyls, a class of natural products known for their biological activities. The optimization of reaction conditions to improve the yield of such intermediates underscores their significance in the synthesis of complex natural products and potential pharmaceuticals (Lou Hong-xiang, 2012).
Photodynamic Therapy Applications
The modification of this compound and related molecules has led to the development of new photosensitizers for photodynamic therapy (PDT). For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. These compounds' photophysical and photochemical properties highlight the potential of this compound derivatives in medical applications (Pişkin et al., 2020).
Liquid Crystalline and Fluorescence Properties
This compound and structurally related compounds have been studied for their liquid crystalline and fluorescence properties. Such investigations are crucial for the development of new materials for display technologies, sensors, and other applications where the manipulation of light and liquid crystalline phases is important (Muhammad et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate are currently unknown . This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals
Mode of Action
As a benzoic acid derivative, it may interact with its targets through the carboxyl group, but the specific interactions and resulting changes are yet to be determined .
Biochemical Pathways
Given its structural similarity to other benzoic acid derivatives, it might influence pathways involving aromatic compounds . .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes results in the formation of methanol and the corresponding acid, which can further participate in various metabolic pathways .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to ester hydrolysis and oxidation-reduction reactions. This compound interacts with enzymes such as esterases and oxidoreductases, which facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach various cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-16-11(14)6-5-8-3-4-9(7-10(8)13)12(15)17-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJBDEOGQHZJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649093 | |
Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133314-10-9 | |
Record name | Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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